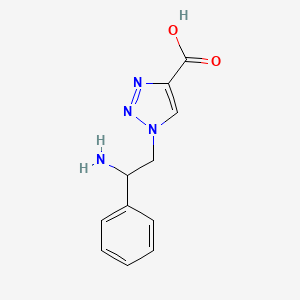

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

The compound “1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an amino phenylethyl group, a 1,2,3-triazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts: the amino phenylethyl group, the 1,2,3-triazole ring, and the carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent parts. The amino group, the phenylethyl group, the triazole ring, and the carboxylic acid group each have their own reactivity profiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis techniques have been developed to create 5-amino-1,2,3-triazole-4-carboxylates, which are vital for producing peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach addresses the Dimroth rearrangement issue, enabling the production of triazole-containing dipeptides and triazoles acting as HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).

Antimicrobial Applications

A novel synthetic aromatic ε-amino acid containing a triazole moiety has shown antimicrobial potential against various pathogens, including Gram-positive, Gram-negative bacteria, and specifically Vibrio cholerae. This compound's structure-property relationship studies indicate that all functional groups contribute to enhancing its antimicrobial activity. Notably, the compound exhibits a unique kink-like structure, aiding in its antibacterial efficacy and highlighting its potential in developing new antimicrobial agents (Maji & Haldar, 2017).

Polymer-supported Synthesis for 1,2,4-Triazoles

Polymer-supported synthetic strategies have been explored for the traceless synthesis of 3,5-disubstituted 1,2,4-triazoles, employing immobilized mesoionic 1,3-oxazolium-5-olates as key intermediates. This method provides a novel route for generating 1,2,4-triazoles with high yield and purity, which could be beneficial for various chemical and pharmaceutical applications (Samanta & Yli-Kauhaluoma, 2005).

Fluorescence and Sensing Applications

The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids has expanded the fluorophore family, exhibiting bright blue fluorescence with excellent quantum yields. These compounds show sensitivity to structural changes and microenvironment variations, making them suitable for applications as pH sensors and in fluorescence-based biological research (Safronov et al., 2020).

Structural and Chemical Property Exploration

Research on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has provided insights into its synthesis, structure, and properties, including reactions with methyl iodide and nitration conditions. This compound's versatile reactivity paves the way for creating derivatives with potential applications in chemical synthesis and drug development (Shtabova et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-amino-2-phenylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-9(8-4-2-1-3-5-8)6-15-7-10(11(16)17)13-14-15/h1-5,7,9H,6,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNBBZVZAMDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

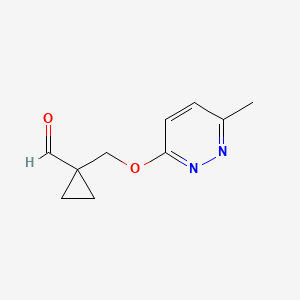

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)

![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)